Caspase-3 Inhibition Potency: 4-Acetamido-3-chlorobenzoic Acid vs. Caspase-1 and Caspase-7 Selectivity Profile
4-Acetamido-3-chlorobenzoic acid exhibits potent inhibition of human recombinant caspase-3 with an IC50 of 17 nM [1]. This activity is highly selective, as demonstrated by a 53-fold lower potency against caspase-7 (IC50 = 907 nM) and a >29,000-fold lower potency against caspase-1 (IC50 = 500,000 nM) in the same fluorogenic substrate assay system [1]. This selectivity profile is a key differentiator from pan-caspase inhibitors or compounds with different halogenation patterns, which may show broader or less defined activity.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 17 nM (Caspase-3) |
| Comparator Or Baseline | Caspase-7: 907 nM; Caspase-1: 500,000 nM |
| Quantified Difference | 53-fold more potent vs. Caspase-7; >29,000-fold more potent vs. Caspase-1 |
| Conditions | Inhibition of human recombinant caspase-3, -7, and -1 using Ac-DEVD-AMC or Ac-YVAD-AMC fluorogenic substrates. |
Why This Matters
For research requiring specific modulation of the caspase-3 pathway in apoptosis without off-target effects on other executioner (caspase-7) or inflammatory (caspase-1) caspases, this compound provides a defined and quantifiable selectivity window, making it superior to less characterized analogs.
- [1] BindingDB. BDBM50031594 (CHEMBL3359186): Inhibition of human recombinant caspase-3, -7, and -1. View Source
